molecular formula C10H8N2O4 B6260065 2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]acetic acid CAS No. 851170-83-7

2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]acetic acid

Cat. No.: B6260065
CAS No.: 851170-83-7
M. Wt: 220.2
InChI Key:
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Description

2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]acetic acid is a heterocyclic compound containing an oxadiazole ringThe presence of the oxadiazole ring imparts unique chemical properties, making it a valuable scaffold in drug design and development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]acetic acid typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation. One common method includes the following steps :

    Cyclization: Benzophenone hydrazide is cyclized to form the oxadiazole ring.

    Nucleophilic Alkylation: The oxadiazole intermediate undergoes nucleophilic alkylation with chloroacetic acid in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]acetic acid has a wide range of scientific research applications, including :

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]acetic acid involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cancer cell growth or antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

CAS No.

851170-83-7

Molecular Formula

C10H8N2O4

Molecular Weight

220.2

Purity

95

Origin of Product

United States

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